KX2-361

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

KX2-361 mechanism of action

Dual Mechanism of Action

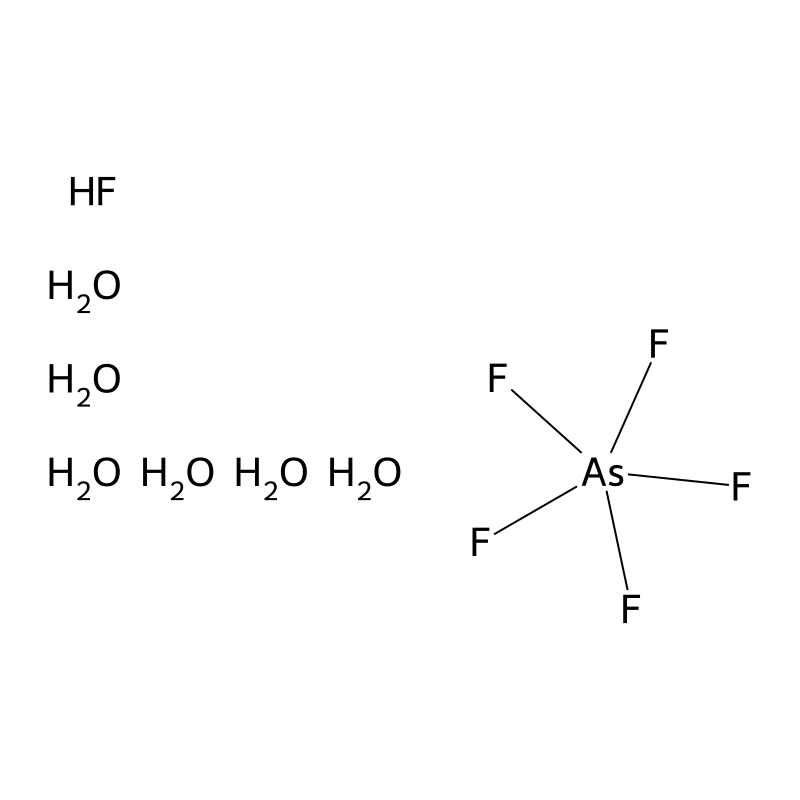

KX2-361 uniquely inhibits two critical cellular processes, providing a potent anti-cancer effect. The compound acts as a peptide-substrate-directed inhibitor, meaning it binds to the peptide substrate site of Src kinase rather than competing at the common ATP-binding site [1] [2]. Its dual actions are:

- Src Kinase Inhibition: this compound inhibits the autophosphorylation and activity of Src, a non-receptor tyrosine kinase that regulates essential signaling pathways involved in cell proliferation, survival, migration, and metabolism [3] [2] [4].

- Tubulin Polymerization Inhibition: The drug binds directly to tubulin, disrupting microtubule architecture and function. This leads to cell cycle arrest and is a classic mechanism for targeting rapidly dividing cells [1] [5].

The following diagram illustrates how these two mechanisms converge to exert anti-tumor effects.

Key Experimental Data and Findings

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.

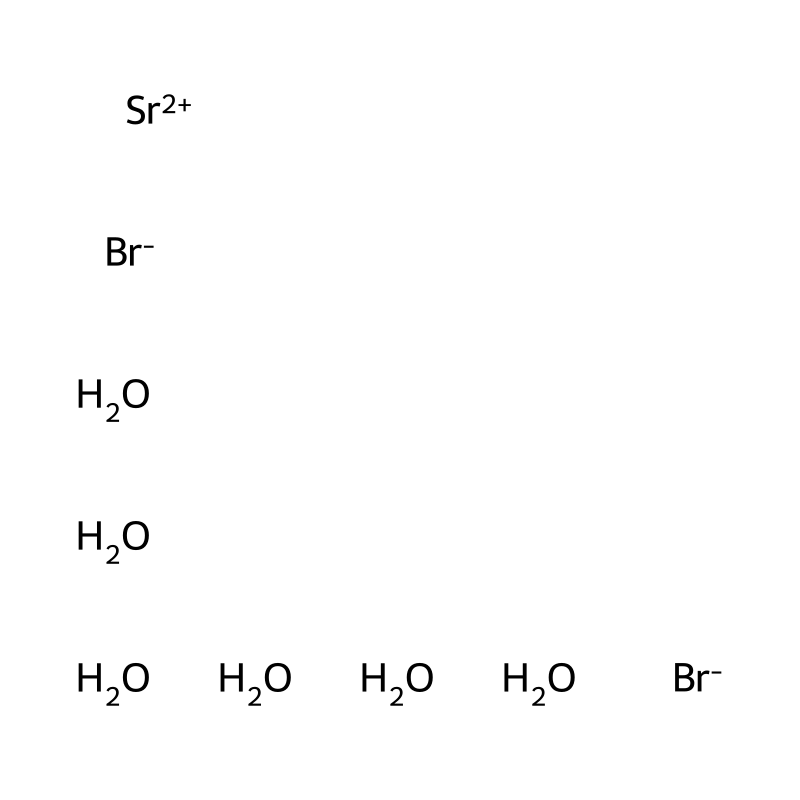

Table 1: In Vitro Anti-Cancer Activity of this compound

| Assay Type | Cell Line/System | Key Findings | Concentration/IC₅₀ |

|---|---|---|---|

| Src Inhibition | GL261 murine glioblastoma | Reduced autophosphorylation of Src | Effects observed at 0-200 nM over 24-72 h [3] |

| Cell Cycle Analysis | U87 human glioma | Promoted cell cycle arrest at G2/M phase | Virtual complete arrest at 270 nM [3] |

| Apoptosis Induction | U87, GL261, T98G glioma lines | Induced programmed cell death | Effects observed at 0-800 nM [3] |

| Tubulin Polymerization | Purified tubulin (cell-free) | Inhibited in vitro assembly of tubulin polymers | 5 µM [3] |

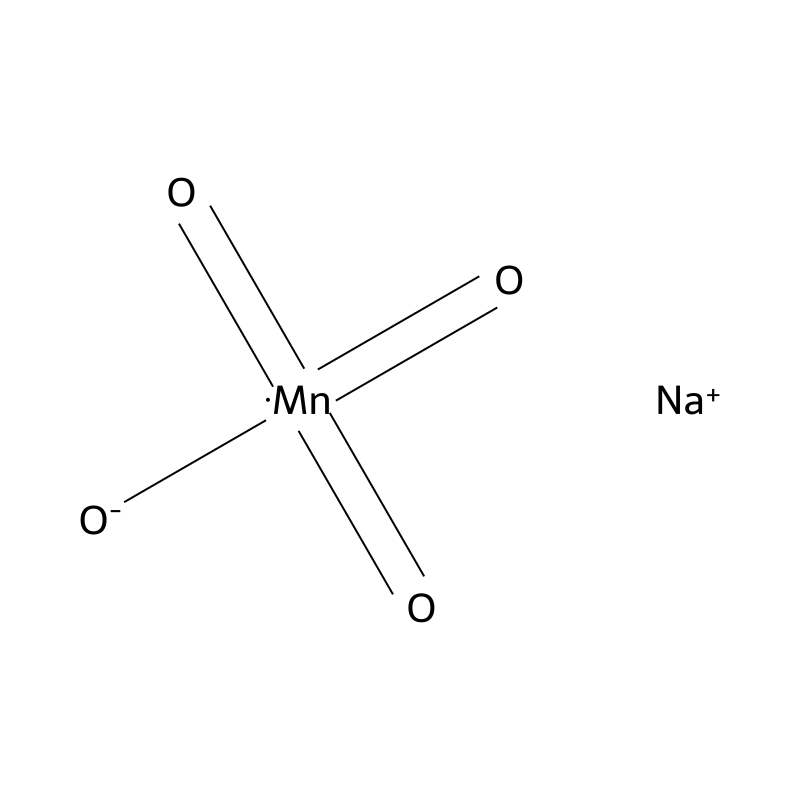

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Model System | Results |

|---|

| Brain Penetration | Mice (oral dosing, 20 mg/kg) | Cmax: 4025 ± 319 ng/g in brain at 15 min. AUClast: 5044 ± 355 h·ng/g [3] | | Oral Bioavailability | Mice | Good oral bioavailability [5] | | Therapeutic Efficacy | Orthotopic GL261 glioblastoma in C57BL/6 mice | Significantly delayed tumor progression and produced long-term survival [3] [5] | | Immune System Role | Orthotopic GL261 model in immunodeficient mice | Long-term survival not observed; efficacy requires an adaptive immune system [5] |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited in the literature.

Table 3: Summary of Key Experimental Protocols

| Investigation | Detailed Methodology |

|---|---|

| Src Inhibition Assay | GL261 cells were treated with this compound (0-200 nM) for 24 to 72 hours. The reduction in Src autophosphorylation (a key indicator of Src kinase activity) was analyzed, likely via western blotting using phospho-specific antibodies [3]. |

| Cell Cycle Analysis | U87 human glioma cells were treated with a concentration gradient of this compound (up to 270 nM). The DNA content of the cells was then analyzed using flow cytometry (e.g., Propidium Iodide staining) to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [3]. |

| Apoptosis Assay | Apoptosis induction in U87, GL261, and T98G cell lines was assessed after treatment with this compound (0-800 nM). A common method for this is flow cytometry using Annexin V/propidium iodide double staining to distinguish apoptotic from live or necrotic cells [3]. |

| *In Vitro* Tubulin Polymerization | A cell-free system with purified tubulin was used. The assembly of tubulin into polymers (microtubules) was monitored spectrophotometrically (by light scattering or turbidity) in the presence and absence of this compound (5 µM) [3]. |

| *In Vivo* Pharmacokinetic (PK) Study | Mice were orally administered this compound at 20 mg/kg. At various time points post-dosing, blood plasma and brain tissue were collected. Drug concentrations in these samples were quantified using techniques like LC-MS/MS to determine key PK parameters: maximum concentration (Cmax) and area under the concentration-time curve (AUC) [3]. |

| *In Vivo* Efficacy Study | A syngeneic orthotopic glioblastoma model was established by implanting GL261 cells into the brains of C57BL/6 mice. Mice were then treated with this compound (orally), and therapeutic effect was evaluated by monitoring survival rates and tumor progression over time [5]. |

Research Implications and Future Directions

This compound represents a significant advancement in cancer therapeutics, primarily due to its dual mechanism and favorable drug properties. Its ability to readily cross the blood-brain barrier addresses a major challenge in treating brain tumors [5]. Furthermore, the finding that its in vivo efficacy depends on a functional adaptive immune system suggests that this compound may work in concert with the body's own defenses to achieve long-term tumor control, opening avenues for combination therapies with immunotherapies [5].

References

- 1. Discovery of Novel Dual Mechanism of Action Src ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Ligands [guidetopharmacology.org]

- 3. This compound (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]

- 4. Src: coordinating metabolism in cancer | Oncogene [nature.com]

- 5. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: KX2-361 as a Dual Src/Tubulin Polymerization Inhibitor

Executive Summary

KX2-361 (also known as KX-02) represents a novel class of dual-mechanism small molecule inhibitors targeting both Src kinase signaling and tubulin polymerization. This first-in-class therapeutic agent demonstrates exceptional brain penetration capability, making it particularly valuable for neuro-oncology applications, especially against glioblastoma multiforme (GBM). With its unique dual mechanism targeting two critical pathways in cancer cell proliferation and survival simultaneously, this compound has shown promising preclinical efficacy in animal models, inducing long-term complete tumor remission in 30-60% of treated subjects in murine glioblastoma models. The compound has advanced to Phase 1 clinical trials and received Orphan Drug designation for glioma treatment, highlighting its potential to address significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment options [1] [2] [3].

Compound Profile and Chemical Characteristics

This compound belongs to a novel family of synthetic organic compounds specifically engineered to simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.

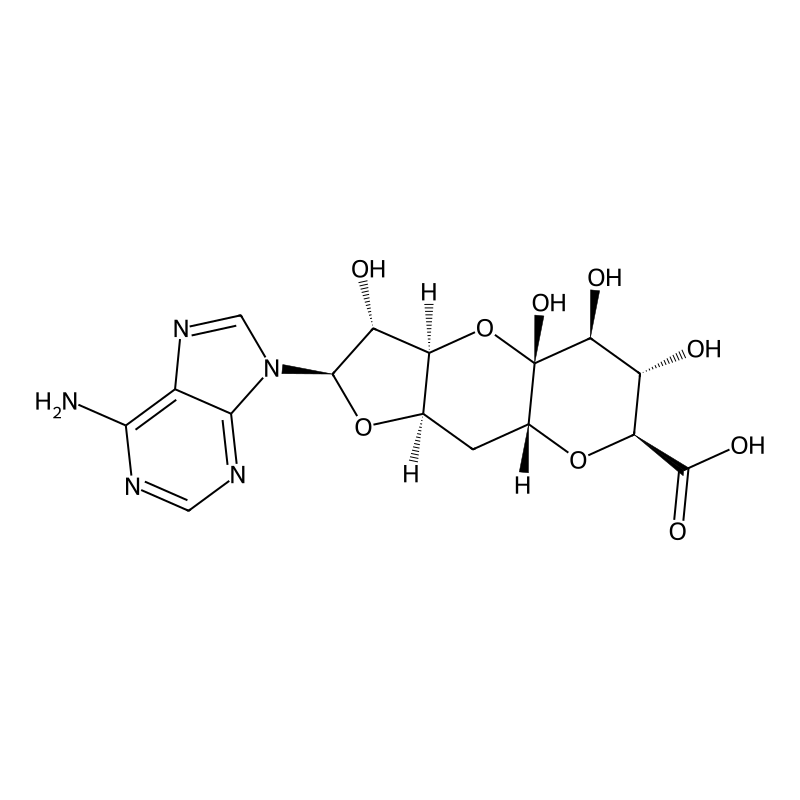

- Chemical Designation: N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide besylate

- Molecular Formula: C₂₄H₂₄FN₃O₂·C₆H₆O₃S

- Molecular Weight: 563.64 g/mol

- CAS Registry No.: 897016-26-1 (free base); 1571072-87-1 (besylate salt)

- Chemical Structure: Features a 4-aroylaminophenyl-N-benzylacetamide pharmacophore with strategic substitutions that enable dual mechanism action

- Physicochemical Properties:

- Hydrogen bond acceptors: 5

- Hydrogen bond donors: 1

- Rotatable bonds: 7

- Topological polar surface area: 54.46 Ų

- XLogP: 3.82

- Lipinski's Rule of Five: 0 violations

The compound's besylate salt formulation enhances its solubility and bioavailability profiles, making it suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding pocket, this compound binds to the peptide substrate site of Src kinase, providing greater potential for selectivity and reduced off-target effects [4] [5] [6].

Mechanism of Action

Dual Inhibition Strategy

This compound employs a novel dual targeting approach that simultaneously disrupts two critical cellular processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms common to single-target agents. The diagram below illustrates the core mechanistic pathways:

This compound's dual mechanism disrupts cancer cell division through parallel pathways.

Src Kinase Inhibition

Src tyrosine kinases are crucial regulators of multiple oncogenic processes, including cell proliferation, survival, angiogenesis, migration, and metastasis. This compound inhibits Src through a non-competitive mechanism with respect to ATP, binding instead to the peptide substrate site of the kinase. This unique binding modality offers several advantages:

- Enhanced selectivity compared to ATP-competitive inhibitors due to greater diversity in substrate sequences across kinases

- Reduced off-target effects by avoiding the highly conserved ATP-binding pocket

- Effective disruption of Src-mediated signaling cascades that drive tumor progression

- Potent inhibition of Src autophosphorylation at nanomolar concentrations

In GL261 murine glioblastoma cells, this compound significantly reduces autophosphorylation of Src at concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway suppression [2] [5] [6].

Tubulin Polymerization Inhibition

The microtubule network is essential for numerous cellular processes including intracellular transport, cell motility, and chromosome segregation during mitosis. This compound directly binds to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics through several mechanisms:

- Direct interference with tubulin polymerization into microtubules

- Destabilization of existing microtubule structures

- Disruption of mitotic spindle formation during cell division

- Induction of G2/M phase cell cycle arrest

At concentrations of 5 μM, this compound effectively inhibits the in vitro assembly of tubulin polymers, leading to collapse of the cellular microtubule network. This disruption ultimately triggers mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells [1] [7].

Combined Therapeutic Effects

The concurrent inhibition of both Src kinase and tubulin polymerization creates a synergistic antitumor effect that enhances therapeutic efficacy:

- Cell cycle arrest at G2/M phase through dual mechanisms

- Disruption of critical signaling pathways necessary for cancer cell survival and proliferation

- Impaired cellular migration and metastatic potential

- Induction of apoptosis across multiple cancer cell types

- Potential bypass of resistance mechanisms that might emerge against single-target agents

This multi-faceted approach positions this compound as a promising therapeutic candidate, particularly for aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].

Preclinical Efficacy Data

In Vitro Activity

Table 1: In vitro efficacy of this compound across various cancer cell lines

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

|---|---|---|---|---|---|

| GL261 | Murine glioblastoma | Src autophosphorylation | Reduction in p-Src | 0-200 nM, 24-72h | [2] |

| U87 | Human glioblastoma | Cell cycle analysis | G2/M phase arrest | 270 nM | [7] |

| U87, GL261, T98G | Human/Murine glioblastoma | Apoptosis assay | Induction of apoptosis | 0-800 nM | [7] |

| T98G | Human glioblastoma (TMZ-resistant) | Cell viability | Potent inhibitory activity | Low nanomolar range | [3] |

| Multiple leukemia lines | Human leukemia | Cell viability | Growth inhibition | IC₅₀: 0.96-4.23 μM | [6] |

This compound demonstrates broad-spectrum activity against various cancer cell lines, including those resistant to standard therapies like temozolomide (TMZ). The compound induces dose-dependent apoptosis across multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for treating refractory malignancies [2] [3] [7].

In Vivo Efficacy

Table 2: In vivo efficacy of this compound in animal models

| Model System | Administration | Dose | Efficacy Outcomes | Immune Correlation |

|---|---|---|---|---|

| Orthotopic GL261 glioblastoma in C57BL/6 mice | Oral | 20 mg/kg | Significant delay in tumor progression; Long-term survival in 30-60% of animals | Dependent on adaptive immune system |

| Brain tumor mouse model | Oral | Not specified | Consistent clearance of brain tumors after 4 weeks; Significant necrosis induction | Immune response generation to glioblastoma cells |

| HT29 xenograft mice | Oral | Not specified | Tissue to plasma ratio: 1.52 | Not specified |

The in vivo studies demonstrate that this compound achieves significant therapeutic efficacy in orthotopic glioblastoma models, with remarkably consistent tumor clearance observed after four weeks of treatment in 30-60% of animals. Importantly, the long-term survival benefits appear to be dependent on an intact adaptive immune system, indicating that this compound works in concert with the host's immune defenses to control tumor growth and achieve durable responses [2] [3].

Pharmacological Properties

Pharmacokinetic Profile

Table 3: Pharmacokinetic properties of this compound

| Parameter | Value | Notes |

|---|---|---|

| Route of Administration | Oral | Suitable for chronic dosing |

| Bioavailability | Good | Based on murine studies |

| Brain Penetration | ~75% | Brain to plasma ratio |

| Brain Cmax | 4025±319 ng/g | 15 min post-dosing (20 mg/kg in mice) |

| Brain AUClast | 5044±355 h·ng/g | Significant CNS exposure |

| Protein Binding | 88% | Concentration-independent (0.01-10 μg/mL) |

| Metabolism | CYP3A4 (primary), CYP2C8 (minor) | Generates inactive metabolites |

| Half-life | ~4 hours | Based on preclinical data |

The favorable pharmacokinetic profile of this compound, particularly its exceptional blood-brain barrier penetration, makes it uniquely suited for treating CNS malignancies. With approximately 75% penetration into brain tissue from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral administration, this compound achieves therapeutically relevant concentrations in the brain, overcoming a major limitation of many conventional chemotherapeutic agents [2] [3] [4].

Clinical Development Status

This compound has advanced to Phase 1 clinical trials for the evaluation of safety, tolerability, and preliminary efficacy. The clinical development program includes:

- First Patient Dosed: December 2014 at Roswell Park Cancer Institute

- Trial Sites: Roswell Park Cancer Institute, Cleveland Clinic, plus a third unidentified site

- Study Objectives: Determine maximum tolerated dose in subjects with primary malignancies and brain metastases

- Expansion Cohort: Further evaluation of activity in glioma patients

- Orphan Drug Designation: Granted for the treatment of gliomas, providing 7 years of market exclusivity upon approval and development incentives

The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese FDA [3] [4].

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Purpose: To evaluate the direct effect of this compound on tubulin polymerization in a cell-free system.

Materials:

- Purified tubulin proteins (typically from bovine or porcine brain)

- GTP (required for polymerization)

- PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

- This compound test compound dissolved in DMSO

- Control compounds (e.g., colchicine, paclitaxel)

- Spectrofluorometer with temperature control

Methodology:

- Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP

- Distribute tubulin solution into pre-warmed cuvettes (37°C)

- Add this compound at varying concentrations (typically 1-10 μM) or vehicle control (DMSO)

- Immediately monitor turbidity development at 350 nm every 30 seconds for 30-60 minutes

- Calculate polymerization rates and extent of polymerization compared to controls

- Perform morphological verification of microtubule inhibition using electron microscopy

Expected Results: this compound at 5 μM concentration demonstrates significant inhibition of tubulin polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like colchicine [1] [7].

Src Kinase Inhibition Assay

Purpose: To quantify the inhibitory activity of this compound against Src kinase.

Materials:

- Purified Src kinase enzyme

- Appropriate peptide substrate (e.g., KVEKIGEGTYGVVYK)

- ATP solution

- Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic method)

- This compound test compound in DMSO dilution series

- Positive control inhibitor (e.g., dasatinib)

Methodology:

- Prepare reaction mixtures containing Src kinase, substrate, and ATP in appropriate buffer

- Add this compound at varying concentrations (typically 0-200 nM range)

- Incubate reactions at 30°C for 60 minutes

- Terminate reactions and measure phosphorylated product formation

- Calculate IC50 values from dose-response curves

- Confirm mechanism of action through kinetic studies comparing ATP-competitive inhibitors

Expected Results: this compound demonstrates potent inhibition of Src kinase with IC50 values in the low nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].

Orthotopic Glioblastoma Mouse Model

Purpose: To evaluate the in vivo efficacy of this compound against glioblastoma.

Materials:

- C57BL/6 mice (immunocompetent) or nude mice (immunocompromised)

- GL261-luciferase glioma cells for tracking

- This compound formulated for oral administration

- Vehicle control

- Bioluminescence imaging system

- Temozolomide as reference control

Methodology:

- Implant GL261-luciferase cells (5×10⁴) intracranially into anesthetized mice

- Randomize mice into treatment groups 5-7 days post-implantation

- Administer this compound orally at 20 mg/kg daily or vehicle control

- Monitor tumor growth weekly via bioluminescence imaging

- Assess survival daily and record long-term survivors (>100 days)

- Conduct immunohistochemical analysis of brain sections for mechanistic studies

Expected Results: this compound treatment results in significant survival prolongation with 30-60% long-term survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system involvement in therapeutic efficacy [2] [3].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that leverages a novel dual-inhibition strategy to combat aggressive malignancies like glioblastoma. Its unique ability to penetrate the blood-brain barrier at therapeutically relevant concentrations, combined with its dual targeting of Src kinase and tubulin polymerization, positions it as a potential breakthrough for CNS malignancies with limited treatment options.

The immunomodulatory component of its mechanism of action, evidenced by its dependence on an intact adaptive immune system for long-term survival benefits, suggests potential for combination with emerging immunotherapies. As clinical development progresses, this compound may offer new hope for patients with glioblastoma and other solid tumors, particularly those with CNS involvement.

References

- 1. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 3. Kinex Pharmaceuticals Announces First Patient Dosed ... [biospace.com]

- 4. NCATS Inxight Drugs — this compound BESYLATE [drugs.ncats.io]

- 5. This compound - Ligands [guidetopharmacology.org]

- 6. SAR Probing of KX2-391 Provided Analogues With ... [frontiersin.org]

- 7. This compound (KX-02) | Src/Tubulin Inhibitor | MedChemExpress [medchemexpress.com]

Quantitative Data on KX2-361's BBB Penetration

The table below summarizes the key quantitative and functional data available from scientific literature.

| Parameter | Reported Data | Context / Model | Source |

|---|---|---|---|

| BBB Penetration | "Good oral bioavailability and readily crosses the BBB" | Mouse models | [1] |

| Oral Bioavailability | ~40% | Mouse models | [2] |

| Key Therapeutic Action | Dual Src kinase and tubulin polymerization inhibition | In vitro & in vivo (glioblastoma) | [1] [2] |

| In Vivo Efficacy (GL261 GBM) | Provides long-term survival | Syngeneic orthotopic mouse model | [1] |

| Additional Inhibitory Activity | Inhibits BoNT/A (botulinum neurotoxin) SNAP-25 cleavage | Pre- & post-intoxication in motor neurons | [3] |

Experimental Protocols for Key Findings

The evidence for KX2-361's properties comes from well-established preclinical experimental models.

In Vitro Cell Viability and Mechanism Assays

The MTT assay is a standard method used to determine compound efficacy and IC₅₀ values, including for this compound and its analog KX2-391 [4]. The typical protocol involves:

- Cell Seeding: Human cancer cell lines are seeded in 96-well plates.

- Drug Treatment: Cells are treated with a range of drug concentrations.

- Incubation & Measurement: After incubation, MTT reagent is added and converted to formazan by metabolically active cells. Solubilization solution is added, and absorbance is measured at 595 nm [4].

- Data Analysis: IC₅₀ values are calculated using software like GraphPad Prism [4].

For tubulin polymerization inhibition, protocols typically involve:

- In Vitro Tubulin Polymerization: Purified tubulin is incubated with the test compound, and polymerization is monitored by light scattering or fluorescence [2].

In Vivo Efficacy and BBB Penetration Models

The orthotopic glioblastoma model is a key in vivo system used to demonstrate this compound's efficacy and BBB penetration [1]. The standard workflow is as follows:

Experimental workflow for evaluating this compound in an orthotopic glioblastoma model.

- Tumor Implantation: GL261 glioblastoma cells are surgically implanted into the brains of syngeneic C57BL/6 mice to create a biologically relevant environment [1].

- Drug Administration: this compound is administered orally, and its effects on tumor growth and animal survival are monitored [1].

- Tissue Analysis: Post-study, brain tissue can be analyzed using methods like mass spectrometry to confirm the presence of the drug and its concentration, directly proving BBB penetration.

Mechanism of Action and Therapeutic Implications

This compound is characterized as a dual-mechanism compound, simultaneously inhibiting Src kinase and tubulin polymerization [1] [2]. This dual action is significant because tumors sensitive to this compound have shown resistance to Src-only inhibitors, suggesting the combination is critical for its efficacy [2].

The ability to cross the BBB makes this compound a promising candidate for treating central nervous system (CNS) conditions. Research indicates potential in two primary areas:

- Oncology: For the treatment of glioblastoma (GBM), where it has shown activity in mouse models [1].

- Infectious Disease: As a potential therapeutic for botulinum neurotoxin serotype A (BoNT/A) intoxication, as it can enter neurons and inhibit the toxin's action [3].

Knowledge Gaps and Development Status

It is important to note that the search results indicate this compound has been evaluated in preclinical studies only [1] [2]. The referenced clinical trials (Phase I) are for its structural analog, KX2-391 [2]. No results from human clinical trials for this compound were identified, representing a significant gap in translating these promising preclinical findings to human application.

References

- 1. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Dual Mechanism of Action Src ... [academia.edu]

- 3. Tirbanibulin (KX2-391) analog this compound inhibits botulinum ... [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Upstream Kinases of STAT3 in Human ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Experimental Data & Protocols

To support the claims of its activity and mechanism, key experiments have been conducted. The following table summarizes the quantitative data and methodologies from preclinical studies.

| Assay Type | Cell Line / Model | Protocol / Method Description | Key Findings / Outcome |

|---|---|---|---|

| Src Inhibition | GL261 murine glioblastoma cells [1] | Cells treated with KX2-361 (0-200 nM) for 24-72 hours; analysis of Src autophosphorylation levels [1] [2] | Dose- and time-dependent reduction of Src autophosphorylation [1] [2] |

| Tubulin Polymerization | In vitro tubulin assay [1] [2] | Incubation of this compound (5 µM) with tubulin; measurement of polymer formation [1] [2] | Inhibition of tubulin polymerization [1] |

| Cell Cycle Analysis | U87 human glioma cells [2] | Cells treated with this compound (0-270 nM); cell cycle phase distribution analyzed via flow cytometry [2] | Dose-dependent arrest at the G2/M phase; near-complete arrest at 270 nM [2] |

| Apoptosis Assay | U87, GL261, T98G glioma cells [2] | Cells treated with this compound (0-800 nM); apoptosis measured via specific markers (e.g., Annexin V) [2] | Induction of apoptosis across multiple glioma cell lines [2] |

| *In Vivo* Efficacy | Orthotopic GL261 glioblastoma in syngeneic C57BL/6 mice [1] | Oral administration of this compound (20 mg/kg); monitoring of tumor progression and survival [1] [2] | Significant delay in tumor progression and induction of long-term survival [1] |

| BBB Penetration (PK) | Mice [1] [2] | Oral dosing (20 mg/kg); measurement of drug concentration in brain tissue over time [1] [2] | Rapid penetration; peak brain concentration (Cmax) of 4025 ng/g; high exposure (AUC 5044 h·ng/g) [2] |

Mechanism of Action and Signaling

This compound exerts its effects through a dual mechanism. Unlike most kinase inhibitors that target the ATP-binding site, this compound binds to the peptide substrate site of the Src kinase [3]. Concurrently, it directly binds to tubulin and disrupts microtubule architecture [1]. This combined action disrupts critical cellular processes in cancer cells.

The following diagram illustrates the proposed mechanism of this compound and its consequences in glioma cells.

Research Applications and Potential

The investigation of this compound has revealed promising applications and unique properties:

- Potential for Glioblastoma Treatment: The combination of strong brain penetration and dual-mechanism anti-tumor activity makes this compound a compelling candidate for treating aggressive brain cancers like glioblastoma [1].

- Synergy with the Immune System: A critical finding is that the long-term survival benefit in mouse models depends on a functional adaptive immune system, suggesting the drug works in concert with the body's own defenses to control cancer [1].

- Exploration in Other Conditions: Recent research has also explored this compound's potential as an inhibitor of Botulinum neurotoxin serotype A (BoNT/A), leveraging its ability to cross the blood-brain barrier to target the toxin within the central nervous system [4].

Key Distinctions for Researchers

This compound is closely related to another compound, KX2-391 (Tirbanibulin). While both share the same core structure and dual Src/tubulin inhibition mechanism [5] [6], a key distinction is that this compound has been specifically highlighted for its ability to cross the blood-brain barrier efficiently, a property that is central to its investigation for brain tumors and central nervous system infections [1] [4].

References

- 1. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]

- 3. This compound - Ligands [guidetopharmacology.org]

- 4. Tirbanibulin (KX2-391) analog this compound inhibits botulinum ... [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Dual Mechanism of Action Src ... [pubmed.ncbi.nlm.nih.gov]

- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, ... [frontiersin.org]

KX2-361: Known Mechanisms and Bioactivity

KX2-361 is characterized as a small molecule dual inhibitor, targeting both Src kinase and tubulin polymerization [1] [2] [3]. The following table summarizes its key documented activities:

| Aspect | Description |

|---|---|

| Primary Mechanisms | Dual inhibitor of Src kinase signaling and tubulin polymerization [4] [1] [2]. |

| Cellular Effects | Induces G2/M cell cycle arrest and apoptosis in glioma cells; disrupts microtubule architecture [2] [3]. |

| Direct Binding Evidence | Binds directly to tubulin and inhibits the in vitro assembly of tubulin polymers [2]. |

| In Vivo Efficacy | Active against orthotopic glioblastomas in mice; promotes long-term survival [1] [3]. |

| Pharmacokinetic Advantage | Orally bioavailable and readily crosses the blood-brain barrier (BBB) [1] [2] [3]. |

A Roadmap for Docking this compound to Tubulin

While a specific docking protocol for this compound is not available, you can design one based on established practices for tubulin-binding drugs. The diagram below outlines a potential workflow.

Based on general methodologies for tubulin-targeting agents [5] [6] [7], your experimental plan should include these steps:

Target Selection and Preparation

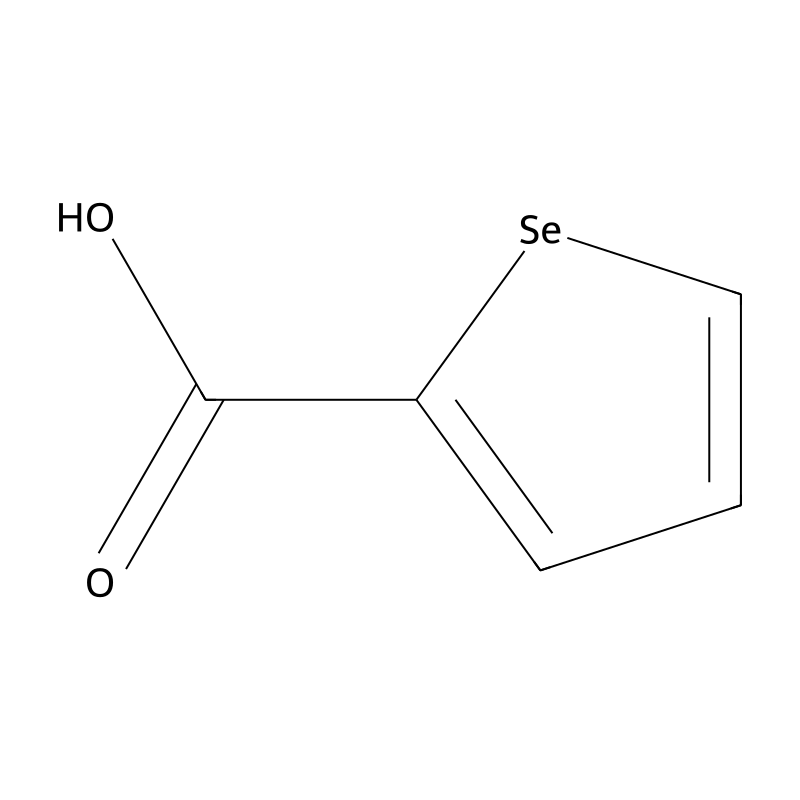

- Binding Site: Docking should target a specific site on tubulin. This compound is a tubulin polymerization inhibitor, which suggests it likely binds to the colchicine site or possibly the vinca domain [6] [7].

- Protein Structure: Obtain a high-resolution crystal structure of the αβ-tubulin dimer from the PDB. Structures with bound colchicine (e.g., PDB: 5XKF) or other destabilizing agents are relevant starting points [7].

- Protein Preparation: Use molecular modeling software to add missing hydrogen atoms, assign protonation states, and remove crystallographic water molecules.

Ligand Preparation

- Generate the 3D structure of this compound from its SMILES string (

O=C(NCC1=CC=CC(F)=C1)CC2=NC=C(C3=CC=C(N4CCOCC4)C=C3)C=C2) [2]. - Perform energy minimization and assign appropriate atomic charges.

- Generate the 3D structure of this compound from its SMILES string (

Molecular Docking and Validation

- Docking Run: Use programs like AutoDock Vina or similar to perform flexible docking, allowing the ligand to find favorable binding poses within the target site [5] [6].

- Pose Analysis: Analyze the top-ranked poses for key interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking. Compare the proposed binding mode of this compound with known CBSIs like verubulin, which shows hydrophobic interactions with residues βCys239 and βLeu253 [7].

- Validation: Validate your docking protocol by re-docking a known ligand from a crystal structure (e.g., colchicine) and checking if you can reproduce its native pose.

Post-Docking Analysis

- Molecular Dynamics (MD): To account for protein flexibility and validate docking stability, run MD simulations on the docked complex. This assesses the stability of the binding pose over time and calculates more accurate binding free energies using methods like MM/GBSA or MM/PBSA [5] [8].

- Binding Energy Calculations: Use the results from MD trajectories to calculate the binding affinity, which helps rank the stability of different complexes [5].

Future Research Directions

To advance the understanding of this compound's binding mechanism, you could:

- Employ Ensemble Docking: Use multiple tubulin conformations from different crystal structures or MD snapshots to account for protein flexibility [6].

- Investigate Resistance: Study the binding of this compound to tubulin mutants known to cause resistance to other drugs (e.g., T274I, R282Q) to predict clinical resilience [9].

- Explore Specificity: Perform docking studies against different β-tubulin isotypes, especially the βIII-isotype which is linked to taxane resistance in cancers [5].

References

- 1. - KX : a novel orally bioavailable small 2 dual Src/ 361 ... molecule tubulin [link.springer.com]

- 2. This compound (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]

- 3. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 4. of Novel Dual Mechanism of Action Src Signaling and... Discovery [pubmed.ncbi.nlm.nih.gov]

- 5. Structure based drug design and machine learning ... [nature.com]

- 6. Computational Approaches to the Rational Design of ... [pmc.ncbi.nlm.nih.gov]

- 7. Progress and promise in tubulin-targeted cancer therapy [sciencedirect.com]

- 8. Exploring tubulin -paclitaxel binding modes through extensive... [nature.com]

- 9. Understanding the basis of drug resistance of the mutants of... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Profile of KX2-361

Compound Overview and Chemical Properties

KX2-361 is characterized as a first-in-class, orally administered agent with a unique dual mechanism of action. Its core chemical properties are summarized below.

- IUPAC Name: (Not fully specified in available literature)

- CAS Number: 897016-26-1 [1]

- Molecular Formula: C₂₄H₂₄FN₃O₂ [1]

- Molecular Weight: 405.46 g/mol [1]

- SMILES: C(C(NCC1=CC(F)=CC=C1)=O)C=2C=CC(C3=CC=C(C=C3)N4CCOCC4)=CN2 [1]

- Solubility: 8.75 mg/mL in DMSO (21.58 mM); sonication is recommended [1].

Detailed Mechanism of Action: Dual Src/Tubulin Inhibition

The therapeutic rationale for this compound stems from its simultaneous targeting of two critical nodes in cancer cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional consequences.

This compound's dual mechanism disrupts key cancer processes and engages the immune system.

Rationale for Target Selection:

- Src Kinase: Src is a non-receptor tyrosine kinase that functions as a central downstream intermediary for multiple receptor tyrosine kinases (RTKs) frequently aberrantly activated in GBM, such as EGFR [2]. Its hyperactivation promotes tumor progression, invasiveness, and sustains a pro-inflammatory tumor microenvironment [2].

- Tubulin: Microtubules are critical components of the cell cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a validated anti-cancer strategy that leads to cell cycle arrest and death through mitotic catastrophe.

Preclinical Experimental Evidence

In Vitro Methodologies and Findings

Key Experimental Protocols:

- Cell Viability/Proliferation Assays: Studies employed standard assays (e.g., MTT, MTS) to determine the concentration of this compound required to inhibit 50% of cell growth (GI₅₀) in a panel of human and murine glioma cell lines, including GL261 [3].

- Western Blot Analysis: Used to confirm the compound's mechanism of action. Cells were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Membranes were probed with antibodies against phosphorylated Src (Tyr⁴¹⁶) to demonstrate inhibition of Src autophosphorylation [3].

- Immunofluorescence Microscopy: Glioma cells treated with this compound were fixed, permeabilized, and stained with antibodies against α-tubulin, followed by a fluorescent secondary antibody. Visualization by confocal microscopy confirmed the disruption of microtubule networks, providing direct evidence of tubulin binding and inhibition [3].

In Vivo Efficacy in a Syngeneic Orthotopic Model

The primary in vivo evidence for this compound's efficacy comes from a murine model using immunocompetent C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is summarized below.

In vivo workflow established this compound efficacy and immune dependence.

Critical Finding on Immune Dependence: A pivotal experiment involved repeating the therapeutic study in immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the efficacy of this compound is not solely due to its direct cytotoxic effects but requires a functional adaptive immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or modulates the tumor microenvironment to enable immune-mediated clearance.

Quantitative Data Summary

The table below consolidates key quantitative information from preclinical studies.

| Parameter | Value / Finding | Context / Model | Source |

|---|---|---|---|

| Molecular Weight | 405.46 g/mol | Chemical property | [1] |

| Aqueous Solubility | 8.75 mg/mL (21.58 mM) | In DMSO; sonication recommended | [1] |

| In Vivo Efficacy | Long-term survival | Orthotopic GL261 in C57BL/6 mice | [3] |

| Blood-Brain Barrier (BBB) | Readily crosses | Preclinical mouse model | [3] |

| Key Dependency | Functional immune system | No survival in immunodeficient mice | [3] |

Research Context and Significance

Positioning within GBM Therapeutic Challenges

This compound addresses several core challenges in GBM therapy:

- BBB Penetration: Its oral bioavailability and demonstrated ability to cross the BBB are significant advantages over many other small-molecule investigational drugs [3].

- Overcoming Redundancy: By inhibiting two distinct targets (Src and tubulin) simultaneously, this compound may help overcome the signaling redundancy and adaptive resistance that often plagues single-target therapies in genetically heterogeneous tumors like GBM [2] [4].

- Harnessing the Immune System: The immune-dependent nature of its efficacy is particularly noteworthy. GBM is a highly immunosuppressive tumor, and any agent that can productively engage the immune system represents a promising therapeutic avenue [5].

Comparison with Other Investigational Approaches

Research into targeted therapies for GBM is extensive. The table below contrasts this compound with other representative investigational approaches.

| Therapeutic Approach | Example Compound(s) | Key Target(s) | Proposed Advantage | Stage (for GBM) |

|---|---|---|---|---|

| Dual Src/Tubulin Inhibitor | This compound | Src, Tubulin | Oral; BBB penetration; dual mechanism; immune engagement | Preclinical |

| Src Inhibitors | Dasatinib, UM-164 | Src, other SFKs | Target invasion & microenvironment | Clinical Trials (largely unsuccessful due to efflux) [2] |

| ALK Inhibitors | Crizotinib, Alectinib | ALK | Actionable in ALK-altered tumors | Clinical Trials (combination therapy) [4] |

| Metabolic Therapy | Ketogenic Diet / Fasting Mimetics | Systemic Metabolism | Target core metabolic vulnerabilities | Preclinical / Early Clinical [6] |

| Immunotherapy | Immune Checkpoint Inhibitors | PD-1, CTLA-4 | Direct immune activation | Clinical Trials (limited success in GBM) [5] |

Future Directions and Research Applications

For the research community, the this compound story highlights several actionable pathways for further investigation:

- Mechanism of Immune Activation: Detailed studies are needed to elucidate the exact immunogenic mechanisms. This includes analyzing changes in tumor-infiltrating lymphocyte (TIL) populations, cytokine profiles, and antigen presentation following treatment.

- Combination Strategies: Logical next steps include combining this compound with standard-of-care temozolomide (TMZ), radiotherapy, or immunomodulatory agents (e.g., immune checkpoint inhibitors) to assess potential synergistic effects.

- Biomarker Development: Identifying predictive biomarkers for response is crucial. This could involve assessing baseline levels of Src activation or specific tubulin isotypes in patient-derived models.

- Advanced Model Testing: Efficacy should be further validated in patient-derived xenograft (PDX) models or organoids, which better recapitulate the inter- and intra-tumoral heterogeneity of human GBM [5].

References

- 1. - KX | Microtubule Associated | Src | TargetMol 2 361 [targetmol.com]

- 2. SRC Kinase in Glioblastoma: News from an Old Acquaintance [pmc.ncbi.nlm.nih.gov]

- 3. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Tyrosine Kinase Inhibitors (TKIs) for ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunocompetent Mouse Models in the Search for ... [mdpi.com]

- 6. Clinical research framework proposal for ketogenic metabolic therapy... [bmcmedicine.biomedcentral.com]

Core Characteristics and Mechanism of Action

The table below summarizes the key technical profile of KX2-361.

| Property | Description |

|---|---|

| CAS Registry No. | 897016-26-1 [1] |

| Molecular Formula | C₂₄H₂₄FN₃O₂ [2] [1] |

| Molecular Weight | 405.19 [1] |

| Compound Class | Synthetic organic [3] [1] |

| Primary Mechanisms | 1. Src kinase inhibitor [3] [4] [2] 2. Tubulin polymerization inhibitor [3] [4] [2] | | Binding Site | Peptide substrate site (non-ATP competitive) [3] [1] | | Key Feature | Orally bioavailable and readily crosses the blood-brain barrier (BBB) [3] [4] [2] |

This compound exerts its effects through a unique dual mechanism, disrupting two critical processes in cancer cells. As a peptide substrate site binder, it inhibits Src kinase without competing for the ATP binding site, which is a less common and potentially more selective approach [3] [1]. Concurrently, it binds directly to tubulin and disrupts microtubule architecture, preventing cell division [4] [2].

The following diagram illustrates how this compound simultaneously targets two pathways to induce anti-tumor effects:

This compound's dual mechanism of action leads to synergistic anti-tumor effects.

Key Experimental Data and Findings

In Vitro Efficacy

The table below consolidates quantitative data from cell-based assays.

| Cell Line | Assay Type | Key Finding | Concentration/Details |

|---|---|---|---|

| GL261 (Murine glioblastoma) | Src Autophosphorylation | Reduced phosphorylation level [4] | 0-200 nM, 24-72 hour treatment [2] |

| U87 (Human glioma) | Cell Cycle Analysis | Promoted cell cycle arrest at G2/M phase [2] | Dose-dependent; near-complete arrest at 270 nM [2] |

| U87, GL261, T98G (Human/Murine glioma) | Apoptosis Induction | Induced programmed cell death [2] | 0-800 nM treatment [2] |

| Purified Tubulin | Tubulin Polymerization | Inhibited polymer assembly in vitro [2] | 5 µM concentration [2] |

In Vivo Efficacy and Pharmacokinetics

Research in a syngeneic orthotopic GL261 glioblastoma mouse model demonstrated that this compound significantly delays brain tumor progression and produces long-term survival [4] [2]. A critical finding is that this long-term survival depends on an adaptive immune system, indicating the drug works in concert with the host's immune system to control tumor growth [4].

Regarding brain exposure, after a single oral dose of 20 mg/kg to mice, this compound achieved a maximum brain concentration (Cmax) of 4025 ± 319 ng/g within 15 minutes [2]. The overall brain exposure (AUClast) was 5044 ± 355 h·ng/g, confirming its excellent penetration of the blood-brain barrier [2].

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the search results.

Assessing Src Autophosphorylation in Cells [4] [2]

- Cell Culture & Treatment: Maintain GL261 murine glioblastoma cells in appropriate culture medium. Seed cells and allow to adhere.

- Dosing: Treat cells with this compound across a concentration range (e.g., 0-200 nM) for a defined period (24-72 hours). Include a DMSO vehicle control.

- Cell Lysis: Lyse treated cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Analysis: Determine the levels of phosphorylated Src (at autophosphorylation sites) and total Src protein using Western blot analysis. Quantify band intensity to determine the inhibition level.

Analyzing Cell Cycle Arrest via Flow Cytometry [2]

- Treatment: Treat U87 human glioma cells with this compound (e.g., 0-270 nM) for a specified time to capture effects on mitosis.

- Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

- Staining: Stain fixed cells with a propidium iodide (PI) solution containing RNase A to label cellular DNA content.

- Data Acquisition & Analysis: Analyze stained cells using a flow cytometer. Use software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content. An increase in the G2/M population indicates arrest.

Evaluating Tubulin Polymerization In Vitro [2]

- Sample Preparation: Prepare a solution of purified tubulin in a suitable polymerization buffer.

- Baseline Reading: Pre-incubate the tubulin solution at 4°C and take a baseline absorbance reading.

- Initiate Polymerization: Transfer the tube to a pre-wheated spectrophotometer cuvette holder at 37°C. This induces polymerization.

- Drug Addition & Monitoring: Add this compound (e.g., 5 µM final concentration) to the reaction. Monitor the increase in turbidity (optical density) at 340 nm over time. A reduction in the rate and extent of OD increase compared to a vehicle control indicates inhibition of polymerization.

Interpretation and Research Implications

This compound represents a strategically designed therapeutic candidate primarily for glioblastoma (GBM) and potentially other solid tumors [4] [5]. Its most distinguishing feature is its ability to cross the blood-brain barrier effectively after oral administration, a major hurdle for many CNS-targeted drugs [4]. The dual inhibition of Src signaling and tubulin polymerization may lead to synergistic anti-proliferative effects and reduce the likelihood of resistance developing through a single pathway [5]. Furthermore, the immune-dependent long-term survival in mice suggests its potential role in combination with immunotherapies [4].

References

- 1. This compound - Ligands [guidetopharmacology.org]

- 2. This compound (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]

- 3. This compound - Ligands [guidetopharmacology.org]

- 4. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Dual Mechanism of Action Src ... [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of KX2-361 at a Glance

| Aspect | Findings from Preclinical Studies |

|---|---|

| Compound Name | KX2-361 (also known as KX-02, KX-2361) [1] [2] |

| Class | Small molecule [2] |

| Mechanism of Action | Dual inhibitor of Src-family kinases and tubulin polymerization [1] [2] |

| Blood-Brain Barrier (BBB) | Readily crosses the BBB in mice [1] |

| Administration | Orally bioavailable [1] [2] |

| In Vivo Model | Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1] |

| Key Efficacy Finding | Provided long-term survival [1] |

| Key Mechanistic Finding | Efficacy is immune-mediated; no long-term survival observed in mice lacking an adaptive immune system [1] |

| Latest Development Status | Discontinued for brain cancer, glioblastoma, and solid tumours [2] |

Detailed Experimental Protocols

The core preclinical data for this compound comes from a 2018 study published in the Journal of Neuro-Oncology [1]. The methodologies for key experiments are detailed below.

In Vitro Mechanistic Assays

- Cell Lines: The study used the human GL261 murine glioblastoma cell line [1].

- Src Inhibition Assay: The reduction of Src autophosphorylation (a key indicator of Src kinase activity) in GL261 cells was measured to confirm target engagement. This is typically done using Western blotting with phospho-specific antibodies against Src [1].

- Tubulin Binding and Polymerization Assay: The direct binding of this compound to tubulin was assessed. The disruption of microtubule architecture in cultured glioma cells was visualized, likely through immunofluorescence staining using antibodies against tubulin to observe the breakdown of the cellular microtubule network [1].

In Vivo Efficacy Study

- Animal Model: C57BL/6 mice with orthotopically implanted GL261 glioblastoma cells. This model involves injecting cancer cells directly into the brain of syngeneic mice, making it a clinically relevant model for studying drug delivery and efficacy [1].

- Treatment Protocol: this compound was administered orally. The specific dosing regimen (e.g., dose amount, frequency) was not detailed in the abstract of the study [1].

- Control Group: The survival of treated mice was compared to a control group that did not receive the drug [1].

- Immune Mechanism Investigation: The study included a cohort of mice lacking an adaptive immune system (e.g., SCID or nude mice). The absence of long-term survival in this cohort demonstrated that the therapeutic effect of this compound is dependent on the host's immune system to control tumor growth [1].

Mechanism of Action and Signaling Pathways

This compound employs a dual mechanism of action, simultaneously targeting two critical processes in cancer cells. The diagram below illustrates how this dual inhibition leads to anti-tumor effects in concert with the immune system.

This dual targeting strategy is particularly relevant in glioblastoma, where SRC acts as a central downstream node for many receptor tyrosine kinases (RTKs) like EGFR, which are frequently aberrantly activated in this cancer [3]. By inhibiting both SRC signaling and tubulin dynamics, this compound attacks the tumor through multiple pathways.

Interpretation and Context for Researchers

- Promising but Discontinued Compound: The preclinical data for this compound demonstrated a compelling dual mechanism and achieved the critical milestone of good oral bioavailability and brain penetration. However, its development status is listed as discontinued [2]. For your research, it may be more productive to investigate the reasons for its discontinuation or explore other compounds in this class that are still in development.

- The Critical Role of the Immune System: The most significant finding is that the anti-tumor effect is not direct cytotoxicity alone but is mediated by the adaptive immune system [1]. This suggests that the drug may work by altering the tumor microenvironment or inducing an immunogenic response, making it a potential candidate for combination with other immunotherapies.

References

Comprehensive Application Notes and Protocols: KX2-361 in Glioblastoma Mouse Models

Introduction and Drug Profile

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a median survival of only 15-16 months and a 5-year survival rate of approximately 5% despite aggressive treatment protocols. A significant obstacle in GBM therapy is the blood-brain barrier (BBB), which prevents most therapeutic agents from reaching therapeutically effective concentrations in brain tissue. KX2-361 represents a novel class of therapeutic agents that addresses this critical limitation while providing a unique dual mechanism of action against key molecular targets in GBM. This small molecule inhibitor demonstrates exceptional oral bioavailability and readily crosses the BBB in murine models, achieving brain concentrations sufficient for antitumor activity [1].

This compound exhibits a dual inhibitory mechanism targeting both Src kinase and tubulin polymerization, two validated pathways in GBM pathogenesis. Src kinase serves as a central node downstream of receptor tyrosine kinases (RTKs) and integrates multiple signaling pathways involved in GBM growth, invasion, and therapeutic resistance. The constitutive activation of Src is a common feature in GBM, contributing to tumor progression through regulation of cell survival, adhesion, proliferation, motility, and angiogenesis [2]. Simultaneously, the tubulin polymerization inhibition activity of this compound directly targets the microtubule network essential for cellular division and structure. This unique combination of molecular targets positions this compound as a promising therapeutic candidate worthy of detailed preclinical investigation in appropriate GBM models [1].

Mechanism of Action and Signaling Pathways

Dual Inhibition Strategy

The therapeutic efficacy of this compound stems from its coordinated attack on two critical cellular systems in glioblastoma:

Src Kinase Inhibition: this compound directly targets the SH1 (kinase) domain of Src, reducing its autophosphorylation and subsequent activation. Src serves as a crucial downstream effector for multiple receptor tyrosine kinases (RTKs) frequently dysregulated in GBM, including EGFR, PDGFR, and FGFR. Through Src inhibition, this compound disrupts multiple oncogenic signaling cascades, notably the PI3K/AKT pathway and the Ras/MAPK pathway, which are fundamental to GBM cell survival, proliferation, and metabolic adaptation [2] [3]. Src inhibition also affects cellular processes linked to tumor invasion and metastasis, including cytoskeletal reorganization and focal adhesion dynamics.

Tubulin Polymerization Inhibition: this compound binds directly to tubulin dimers, preventing their assembly into functional microtubules. This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase, preventing proper chromosomal segregation during mitosis and ultimately triggering apoptotic cell death in rapidly dividing GBM cells. The dual targeting approach simultaneously compromises signal transduction pathways and structural components essential for cell division, creating a synergistic antitumor effect that may overcome the resistance mechanisms commonly encountered with single-target therapies [1].

Visualizing the Mechanism and Impact

The following pathway diagram illustrates this compound's dual mechanism of action and its functional consequences on glioblastoma cells:

In Vitro Experimental Protocols

Src Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on Src autophosphorylation in glioblastoma cell lines.

Materials:

- GL261 murine glioblastoma cells or U87 human glioblastoma cells

- This compound stock solution (10 mM in DMSO)

- Cell culture medium appropriate for the cell line

- Phospho-Src (Tyr416) and total Src antibodies

- Western blotting equipment

Procedure:

- Cell Seeding: Plate cells in 6-well plates at a density of 2 × 10^5 cells/well and allow to adhere overnight in complete medium.

- Compound Treatment: Prepare this compound dilutions in culture medium to achieve final concentrations of 0, 50, 100, and 200 nM. Include a vehicle control (DMSO at equivalent concentration).

- Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.

- Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blot Analysis: Separate 20-30 μg of protein by SDS-PAGE, transfer to PVDF membrane, and immunoblot with anti-phospho-Src (Tyr416) and anti-total Src antibodies.

- Quantification: Normalize phospho-Src signals to total Src levels using densitometric analysis.

Expected Results: Concentration-dependent reduction in Src autophosphorylation should be observed, with significant inhibition at 100-200 nM concentrations in GL261 cells [1].

Tubulin Polymerization Assay

Objective: To assess the direct effect of this compound on microtubule architecture and tubulin polymerization.

Materials:

- Purified tubulin proteins (e.g., Cytoskeleton Inc. Tubulin Protein)

- Glioma cells (U87 or patient-derived GBM cells)

- This compound stock solutions

- Tubulin polymerization buffer

- Fluorescent microtubule reporter (if using commercial kit)

- Immunofluorescence supplies (anti-α-tubulin antibody, secondary antibodies)

Procedure: In Vitro Tubulin Polymerization:

- Reaction Setup: Reconstitute purified tubulin in polymerization buffer according to manufacturer's instructions.

- Compound Addition: Add this compound to final concentrations of 0, 100, 250, and 500 nM.

- Kinetic Measurement: Monitor tubulin polymerization by turbidity (absorbance at 340 nm) or fluorescence in a plate reader at 37°C for 60-90 minutes.

- Data Analysis: Calculate polymerization rates and maximum extent of polymerization.

Cellular Microtubule Disruption:

- Cell Treatment: Culture glioma cells on glass coverslips and treat with this compound (0-500 nM) for 12-24 hours.

- Immunofluorescence: Fix cells, permeabilize, and stain with anti-α-tubulin antibody.

- Imaging: Visualize microtubule architecture by fluorescence microscopy.

Expected Results: this compound at 5 μM demonstrates significant inhibition of in vitro tubulin assembly. Cellular treatment shows disrupted microtubule networks at concentrations ≥100 nM [1].

Apoptosis and Cell Cycle Analysis

Objective: To evaluate this compound-induced apoptosis and cell cycle alterations in glioblastoma cells.

Materials:

- Glioma cell lines (U87, GL261, T98G)

- This compound stock solutions

- Annexin V-FITC/PI apoptosis detection kit

- Propidium iodide staining solution for cell cycle

- Flow cytometer

Procedure: Apoptosis Assay:

- Cell Treatment: Treat cells with this compound (0-800 nM) for 48-72 hours.

- Staining: Harvest cells and stain with Annexin V-FITC and propidium iodide according to kit instructions.

- Flow Cytometry: Analyze samples using flow cytometry within 1 hour of staining.

- Data Interpretation: Calculate percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis:

- Cell Treatment: Treat U87 cells with this compound (0-270 nM) for 24 hours.

- Fixation: Harvest and fix cells in 70% ethanol at -20°C for at least 2 hours.

- Staining: Wash cells and resuspend in propidium iodide staining solution containing RNase A.

- Flow Cytometry: Analyze DNA content by flow cytometry.

- Cell Cycle Modeling: Use appropriate software to determine percentage of cells in G0/G1, S, and G2/M phases.

Expected Results: this compound induces concentration-dependent apoptosis across multiple GBM cell lines. In U87 cells, treatment promotes cell cycle arrest at G2/M phase, with virtual complete arrest observed at 270 nM [1].

In Vivo Therapeutic Efficacy Protocols

Orthotopic Glioblastoma Model

Objective: To evaluate the therapeutic efficacy of this compound in an immunocompetent orthotopic glioblastoma model.

Materials:

- C57BL/6 mice (6-8 weeks old, immunocompetent)

- GL261-Luciferase cells (for bioluminescence imaging)

- Stereotactic surgery equipment

- This compound formulation vehicle (appropriate for oral administration)

- Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

- Cell Preparation: Harvest exponentially growing GL261-Luc cells and resuspend in sterile PBS at 1×10^5 cells/μL.

- Stereotactic Injection:

- Anesthetize mice and secure in stereotactic frame.

- Make a midline scalp incision and identify bregma.

- Drill burr hole at coordinates: 2 mm anterior and 2 mm lateral to bregma.

- Slowly inject 2 μL cell suspension (2×10^5 cells) at 2-3 mm depth into the striatum.

- Withdraw needle slowly over 2 minutes to prevent backflow.

- Treatment Initiation: Begin treatment 7 days post-implantation when tumors are established.

- Drug Administration:

- Prepare this compound fresh daily in appropriate vehicle.

- Administer orally at 20 mg/kg once daily.

- Include vehicle control group for comparison.

- Monitoring:

- Monitor survival as primary endpoint.

- For bioluminescence imaging, inject luciferin substrate and image weekly.

- Record neurological symptoms and weight changes.

- Endpoint Analysis: Collect brains for histological analysis at endpoint.

Expected Results: this compound significantly delays progression of orthotopic GL261 brain tumors and produces long-term survival in a subset of animals [1].

Blood-Brain Barrier Penetration Study

Objective: To quantify brain penetration of this compound following oral administration.

Materials:

- Mice (any strain suitable for pharmacokinetic studies)

- This compound formulation for oral administration

- LC-MS/MS system for compound quantification

Procedure:

- Dosing: Administer this compound orally to mice at 20 mg/kg.

- Sample Collection: Euthanize groups of mice at predetermined time points (15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dosing.

- Tissue Processing:

- Collect blood via cardiac puncture and separate plasma.

- Perfuse mice with saline to remove blood from brain vasculature.

- Harvest brains and homogenize in appropriate buffer.

- Sample Analysis:

- Extract this compound from plasma and brain homogenates.

- Quantify using validated LC-MS/MS method.

- Pharmacokinetic Analysis: Calculate C~max~, T~max~, AUC~last~, and brain-to-plasma ratio.

Expected Results: this compound demonstrates appreciable brain penetration when dosed orally to mice, with a brain C~max~ of 4025 ± 319 ng/g observed 15 min post-dosing and overall exposure (AUC~last~) of 5044 ± 355 h·ng/g [1].

Immune System Requirement Experimental Design

Immunocompetent vs. Immunodeficient Model Comparison

Background: The GL261 syngeneic model in C57BL/6 mice provides a functional immune system that interacts with the tumor microenvironment, making it particularly valuable for evaluating therapies where immune response may contribute to efficacy.

Objective: To determine whether the therapeutic effect of this compound requires an intact adaptive immune system.

Experimental Design:

- Animal Models:

- Immunocompetent: C57BL/6 mice with intact immune system

- Immunodeficient: Athymic nude mice or other immunocompromised strains lacking T-cells

- Tumor Implantation: Implant GL261 cells orthotopically in both models using identical coordinates and cell numbers.

- Treatment Protocol: Administer this compound (20 mg/kg, oral, daily) or vehicle control to both models, beginning 7 days post-implantation.

- Endpoint Analysis:

- Compare survival curves between immunocompetent and immunodeficient models.

- Analyze tumor-infiltrating lymphocytes in immunocompetent models at endpoint.

- Assess immune activation markers in tumor tissue.

Key Consideration: The GL261 model exhibits an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of Tregs, making it suitable for evaluating immune-dependent therapeutic effects [4].

Expected Results: Long-term survival is not observed in mice lacking an adaptive immune system, indicating that this compound works in concert with the host immune system to control tumor growth and promote long-term survival in the GL261 glioma model [1].

The following workflow diagram illustrates the complete in vivo experimental pipeline from model selection to analysis:

Data Presentation and Analysis

Quantitative Data Summary

Table 1: In Vitro Efficacy Profile of this compound in Glioblastoma Models

| Cell Line | Assay Type | Concentration Range | Key Findings | EC₅₀/IC₅₀ |

|---|---|---|---|---|

| GL261 (Murine) | Src Inhibition | 0-200 nM | Reduced autophosphorylation of Src | ~100 nM [1] |

| U87 (Human) | Cell Cycle Analysis | 0-270 nM | G2/M phase arrest; complete at 270 nM | ~150 nM [1] |

| U87 (Human) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~400 nM [1] |

| GL261 (Murine) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~450 nM [1] |

| T98G (Human) | Apoptosis Induction | 0-800 nM | Concentration-dependent apoptosis | ~500 nM [1] |

| Tubulin Polymerization | In Vitro Assembly | 0-5 μM | Inhibition of tubulin polymerization | ~2.5 μM [1] |

Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of this compound

| Parameter | Value | Conditions | Significance |

|---|---|---|---|

| Brain C~max~ | 4025 ± 319 ng/g | 20 mg/kg oral, 15 min post-dose | Demonstrates excellent BBB penetration [1] |

| Brain AUC~last~ | 5044 ± 355 h·ng/g | 20 mg/kg oral | Sustained brain exposure [1] |

| Survival Benefit | Significant prolongation | GL261 orthotopic model | Therapeutically relevant effect [1] |

| Long-term Survivors | Present in immunocompetent models | GL261 in C57BL/6 mice | Indicates potential for durable responses [1] |

| Immune Requirement | Necessary for long-term survival | Comparison immunocompetent vs. deficient | Works with host immune system [1] |

| Daily Dosage | 20 mg/kg | Oral administration | Effective dosing regimen [1] |

Experimental Considerations and Technical Notes

Model Selection: The GL261 syngeneic model in immunocompetent C57BL/6 mice represents the most appropriate system for evaluating this compound, as it recapitulates tumor-immune interactions essential for the complete therapeutic response [4]. This model shows an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of regulatory T cells, providing a relevant microenvironment for testing immune-dependent effects [4].

Drug Formulation: this compound demonstrates good oral bioavailability, but formulation stability should be verified for long-term dosing studies. Fresh preparation is recommended for daily administration.

Dosing Timing: Based on pharmacokinetic data showing rapid brain penetration (T~max~ = 15 min), once-daily dosing provides adequate exposure. However, dosing frequency optimization may be considered for maximum efficacy.

Response Monitoring: In orthotopic models, survival remains the gold standard endpoint. Bioluminescence imaging with engineered GL261-Luc cells provides valuable longitudinal data on tumor growth kinetics and response dynamics.

Conclusion and Research Implications

This compound represents a promising therapeutic candidate for glioblastoma based on its unique dual mechanism of action, favorable blood-brain barrier penetration, and demonstrated efficacy in preclinical models. The compound's ability to simultaneously target Src kinase signaling and tubulin polymerization provides a complementary approach that may overcome the resistance mechanisms commonly encountered with single-target therapies. Furthermore, the immune-dependent component of its long-term efficacy highlights the importance of utilizing appropriate immunocompetent models in preclinical development.

The protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings, with particular emphasis on orthotopic glioblastoma models that maintain tumor-immune interactions. These standardized approaches will facilitate comparative assessments across research laboratories and support the translational development of this promising therapeutic agent for one of the most challenging malignancies in neuro-oncology.

References

- 1. This compound: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]

- 2. SRC Kinase in Glioblastoma: News from an Old Acquaintance [pmc.ncbi.nlm.nih.gov]

- 3. Src: coordinating metabolism in cancer | Oncogene [nature.com]

- 4. Immunocompetent Mouse Models in the Search for ... [mdpi.com]

KX2-361 Application Note: Assessing Cell Viability and Mechanism of Action

1. Compound Introduction KX2-361 (also known as KX-02) is a novel small-molecule dual inhibitor that targets both Src kinase and tubulin polymerization [1] [2]. It demonstrates good oral bioavailability and has the significant property of readily crossing the blood-brain barrier, making it a compound of interest for researching central nervous system malignancies like glioblastoma (GBM) [1] [3] [2]. Its anti-tumor activity is linked to inducing cell cycle arrest and apoptosis [2].

2. Key Biological Data & Experimental Parameters The table below summarizes published in vitro findings on this compound, which are crucial for designing your experiments.

Table 1: Documented In Vitro Effects of this compound

| Cell Line / System | Observed Effect | Reported Concentration/IC₅₀ | Experimental Context |

|---|---|---|---|

| GL261 (Murine Glioblastoma) | Reduction in Src autophosphorylation | Not specified (0-200 nM) | 24-72 hour treatment [2] |

| U87 (Human Glioblastoma) | Cell cycle arrest at G2/M phase | Near-complete arrest at 270 nM | Dose-dependent effect [2] |

| U87, GL261, T98G | Induction of apoptosis | Dose-dependent (0-800 nM) | Apoptosis assay [2] |

| Purified Tubulin | Inhibition of polymerization | 5 µM | In vitro tubulin assembly assay [2] |

| Various Cancer Cell Lines (e.g., HT29, PC3, A549) | Antiproliferative activity | IC₅₀ values ranging from 9-25 nM | Cell growth inhibition assays [4] |

These data points suggest that effective concentrations in cell-based assays are likely to be in the nanomolar to low micromolar range, and treatment durations of 24 to 72 hours are standard.

3. Proposed Experimental Workflow The following diagram outlines a generalized workflow for evaluating the effects of this compound on cells, from treatment to analysis.

4. Detailed MTT Assay Protocol The MTT assay is a colorimetric method for assessing metabolic activity, a key indicator of cell viability [5]. The protocol below can be adapted for this compound treatment.

Table 2: MTT Assay Reagent Preparation

| Reagent | Preparation | Storage |

|---|---|---|

| MTT Solution | 5 mg/mL of MTT in phosphate-buffered saline (PBS). Filter sterilize. | Store at -20°C, protected from light. Stable for ~6 months. |

| MTT Solvent | 4 mM HCl, 0.1% NP-40 in isopropanol. | Store at room temperature. |

Procedure:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and include a negative control (e.g., DMSO vehicle).

- MTT Incubation: After the desired treatment period (e.g., 72 hours), carefully aspirate the media. Add 50 µL of serum-free media and 50 µL of the prepared MTT solution to each well. Incubate the plate at 37°C for 3 hours.

- Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formed formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If crystals remain, pipette the solution up and down to ensure full dissolution.

- Absorbance Measurement: Read the absorbance at 590 nm using a plate reader. Perform the reading within 1 hour of adding the solvent [5].

Data Analysis:

- Average the absorbance readings from duplicate or triplicate wells.

- Subtract the background absorbance from wells containing only culture medium and MTT reagents (no cells).

- Calculate the percentage of cell viability using the formula: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control Sample) × 100

5. Supplementary Assays for Mechanism of Action To confirm the dual mechanism of action of this compound, the following assays are recommended:

- Cell Cycle Analysis by Flow Cytometry: After treatment, fix and stain cells with propidium iodide. Analyze DNA content by flow cytometry to confirm arrest at the G2/M phase, which is consistent with tubulin inhibition [2] [4].

- Apoptosis Assay: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells after treatment with this compound [2] [4].

- Immunoblotting: To confirm Src kinase inhibition, perform a Western blot analysis of cell lysates using antibodies against phospho-Src (Tyr416) and total Src protein [2].

6. Expected Results & Interpretation

- A dose-dependent decrease in MTT absorbance indicates a reduction in cell viability.

- Flow cytometry should show a significant increase in the proportion of cells in the G2/M phase of the cell cycle.

- Annexin V/PI staining should demonstrate a dose-dependent increase in the percentage of apoptotic cells.

- Successful Src inhibition will be evidenced by reduced levels of phospho-Src in immunoblots, without a change in total Src protein.

7. Troubleshooting and Limitations

- Background Interference: The presence of serum or phenol red in the culture medium can generate background. Use serum-free media during the MTT incubation step [5].

- Incomplete Solubilization: If formazan crystals are not fully dissolved, increase the shaking time or pipette the liquid gently to avoid introducing bubbles.

- Assay Limitations: The MTT assay measures metabolic activity, which is a surrogate for viability. It is an endpoint assay and does not allow for real-time monitoring. Results can be influenced by cell density and incubation time, which should be optimized for each cell type [5].

References

- 1. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [link.springer.com]

- 2. This compound (KX-02) | Src/Tubulin Inhibitor [medchemexpress.com]

- 3. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [pubmed.ncbi.nlm.nih.gov]

- 4. [Translated article] Tirbanibulin: review of its novel ... [actasdermo.org]

- 5. MTT assay | Abcam protocol [abcam.com]

KX2-361 tubulin polymerization assay

KX2-361: Dual Src/Tubulin Inhibitor

This compound is a novel, orally bioavailable small molecule identified as a dual-mechanism inhibitor. It simultaneously targets Src kinase signaling and inhibits tubulin polymerization [1] [2]. This dual action is particularly valuable for targeting hard-to-treat cancers like glioblastoma, especially as this compound has been shown to readily cross the blood-brain barrier in mouse models, a significant challenge for many CNS-active therapeutics [2] [3].

Dual Mechanism of Action

The therapeutic effect of this compound arises from its action on two distinct cellular targets:

- Inhibition of Src Kinase Signaling: this compound reduces the level of Src autophosphorylation, disrupting oncogenic signaling pathways that promote cell proliferation and survival [2] [3].

- Inhibition of Tubulin Polymerization: this compound binds directly to tubulin, disrupting the cellular microtubule architecture. This leads to cell cycle arrest and is a classic mechanism of antimitotic agents [2].

The following diagram illustrates how these two mechanisms converge to exert antiproliferative effects.

Key Experimental Findings

The biological effects of this compound have been characterized in both cellular and animal models.

Table 1: Antiproliferative Activity (IC₅₀) of this compound and Reference Compounds [4]

| Compound | Capan-1 (μM) | HCT-116 (μM) | NCI-H460 (μM) | DND-41 (μM) | HL-60 (μM) | K-562 (μM) | Z-138 (μM) |

|---|---|---|---|---|---|---|---|

| This compound | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source | Data from source |

| TUB015 | 0.08 | 0.09 | 0.06 | 0.11 | 0.09 | 0.07 | 0.12 |

| Niclosamide | 0.9 | 1.0 | 1.8 | 1.3 | 1.0 | 0.9 | 1.0 |

| Nocodazole | 0.09 | 0.08 | 0.09 | 0.10 | 0.08 | 0.07 | 0.10 |

Note: Specific IC₅₀ values for this compound in this panel were not fully detailed in the available search results. The table structure is provided for context and comparison with reference compounds.

Table 2: In Vivo Efficacy of this compound in a Murine Glioblastoma Model [2] [3]

| Parameter | Finding |

|---|---|

| Animal Model | Syngeneic orthotopic GL261 glioblastoma in C57BL/6 mice |

| Administration | Oral |

| Blood-Brain Barrier | Readily crossed |

| Therapeutic Effect | Active against orthotopic GL261 gliomas |

| Long-Term Survival | Induced 30% long-term complete tumor remission |

| Immune System Role | Effect required an adaptive immune system; not observed in immunodeficient mice |

Detailed Experimental Protocols

Here is a generalized workflow and detailed methodology for conducting a tubulin polymerization assay, based on standard approaches used in the field and referenced in the studies on this compound and related compounds [2] [4].

Protocol: Tubulin Polymerization Inhibition Assay

Objective: To assess the direct effect of this compound on the kinetics of tubulin polymerization in a cell-free system [2] [4].

Materials:

- Purified Tubulin: Porcine brain tubulin (>99% pure), kept on ice.

- Test Compound: this compound dissolved in DMSO. Prepare a working concentration that results in a final DMSO concentration of ≤1% in the assay.

- Controls:

- Negative Control: Tubulin with DMSO vehicle only.